molecular formula C14H15BrO B8421123 2-Bromo-6-(tert-butoxy)naphthalene

2-Bromo-6-(tert-butoxy)naphthalene

Cat. No. B8421123
M. Wt: 279.17 g/mol
InChI Key: RHEZYSUAEBMARA-UHFFFAOYSA-N
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Patent
US06284796B1

Procedure details

To a solution of 6-bromo-2-hydroxynaphthalene (1.5 g, 6.72 mmol) and liquefied iso-butylene (6 mL) in dry dichloromethane (6 mL) at −78° C. was added triflic acid (6 drops). The resulting solution was stirred for 4 hours as it warmed from −78 to 0° C. The reaction was quenched by adding excess saturated aqueous sodium bicarbonate and partitioned between ethyl acetate and brine. The organic layer was washed with brine, dried (Na2SO4), filtered, and concentrated under vacuum. Purification on silica gel with 25% ether/hexanes gave the title compound (1.64 g, 80%) as a colorless oil.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
80%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[C:7]([OH:12])[CH:6]=[CH:5]2.[CH3:13][C:14](=[CH2:16])[CH3:15]>ClCCl.OS(C(F)(F)F)(=O)=O>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[C:7]([O:12][C:14]([CH3:16])([CH3:15])[CH3:13])[CH:6]=[CH:5]2

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
BrC=1C=C2C=CC(=CC2=CC1)O
Name
Quantity
6 mL
Type
reactant
Smiles
CC(C)=C
Name
Quantity
6 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
OS(=O)(=O)C(F)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-39 (± 39) °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 4 hours as it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched
ADDITION
Type
ADDITION
Details
by adding excess saturated aqueous sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate and brine
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
Purification on silica gel with 25% ether/hexanes

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC=1C=C2C=CC(=CC2=CC1)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.64 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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